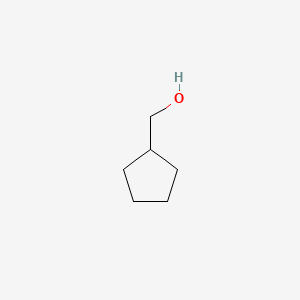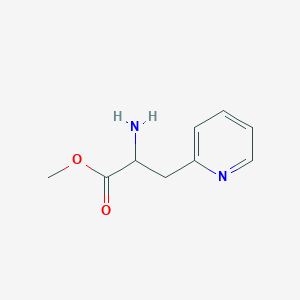
Methyl 2-amino-3-(pyridin-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3-(pyridin-2-yl)propanoate is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.20378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental and Pharmaceutical Metal Analyses : Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (MAPP), a compound structurally similar to Methyl 2-amino-3-(pyridin-2-yl)propanoate, was used as an ion-pairing reagent for the separation and determination of common metal ions in environmental and pharmaceutical samples (Belin & Gülaçar, 2005).
Synthesis of Various Chemical Compounds : The reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with nucleophiles resulted in the formation of various derivatives, demonstrating its utility in creating diverse chemical structures (Sokolov & Aksinenko, 2010).
Medicinal Chemistry and Drug Synthesis : The compound has been used in the synthesis of Dabigatran Etexilate, an anticoagulant medication. It was involved in the formation of intermediate compounds essential in the medication's synthesis process (Cheng Huansheng, 2013).
Stereoselective Synthesis : Methyl (S)-3-amino-3-(3-pyridyl)propanoate was synthesized stereoselectively, indicating its relevance in creating specific enantiomers for pharmaceutical applications (Zhong et al., 1999).
Anticancer Research : A heterocyclic compound synthesized using a derivative of this compound demonstrated in vitro anti-cancer activity against human gastric cancer cell lines (Liu et al., 2019).
Corrosion Inhibition Research : Derivatives of this compound have been investigated for their effectiveness as corrosion inhibitors in industrial applications (Missoum et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-amino-3-pyridin-2-ylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)8(10)6-7-4-2-3-5-11-7/h2-5,8H,6,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUMFYLWBZTWHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

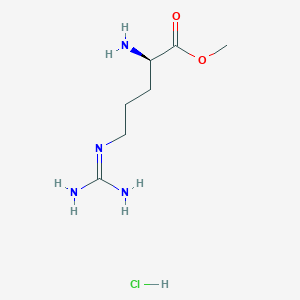
![5-Hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypyrano[2,3-h]chromen-4-one](/img/structure/B1149377.png)

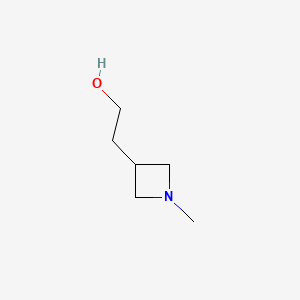
![3-Bromo-7-chloro-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1149381.png)
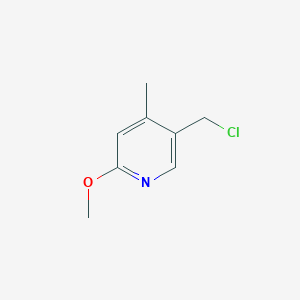
![7-Bromo-1h-pyrrolo[2,3-c]pyridin-4-ol](/img/structure/B1149387.png)
